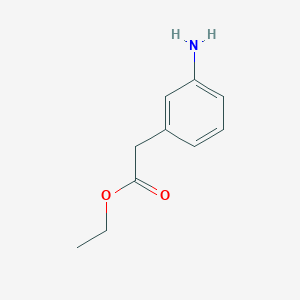

Ethyl 2-(3-aminophenyl)acetate

Overview

Description

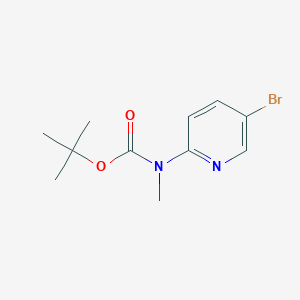

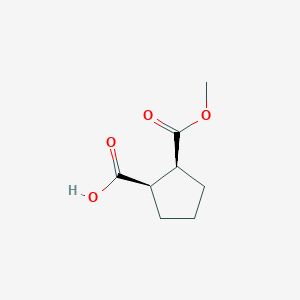

Ethyl 2-(3-aminophenyl)acetate is a compound with the CAS Number: 52273-79-7 . It has a molecular weight of 179.22 and is typically stored at 4°C . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI Code for Ethyl 2-(3-aminophenyl)acetate is1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 2-(3-aminophenyl)acetate is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol and acetone, but only slightly soluble in water. It has a melting point of 121-124°C and a boiling point of 310°C. The density of the compound is 1.1±0.1 g/cm3 .Scientific Research Applications

Organic Synthesis

Ethyl 2-(3-aminophenyl)acetate is a valuable intermediate in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, it can be involved in the synthesis of indazole derivatives, which are prominent in drug discovery due to their biological activities .

Pharmacology

In pharmacological research, Ethyl 2-(3-aminophenyl)acetate serves as a precursor for the synthesis of compounds with potential therapeutic applications. It has been used in the synthesis of phenoxy acetamide derivatives, which exhibit a range of pharmacological activities and could be explored as therapeutic candidates .

Material Science

This compound finds applications in material science due to its role in the synthesis of organic compounds that can be used for creating new materials with specific properties. Its involvement in the formation of polymers or coatings that could have enhanced durability or other desirable characteristics is of particular interest .

Analytical Chemistry

In analytical chemistry, Ethyl 2-(3-aminophenyl)acetate can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties allow for its use in method development and calibration processes .

Biochemistry

In biochemistry, this compound can be used to study enzyme-catalyzed reactions where it may act as a substrate or inhibitor. Understanding its interactions with biological molecules can lead to insights into enzyme mechanisms and the design of enzyme inhibitors .

Industrial Applications

Ethyl 2-(3-aminophenyl)acetate may be used in industrial settings as an intermediate in the synthesis of dyes, pigments, or other chemicals that require a compound with an amine functional group. Its role in the large-scale production of materials or chemicals is supported by its availability and reactivity .

Safety And Hazards

Ethyl 2-(3-aminophenyl)acetate is classified as a hazardous substance. It is associated with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Ethyl 2-(3-aminophenyl)acetate are not mentioned in the search results, the compound’s potential for use in the synthesis of highly substituted tetrahydroquinolines suggests it may have applications in the development of new pharmaceuticals or other chemically complex products.

properties

IUPAC Name |

ethyl 2-(3-aminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVUURMJLRJOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-aminophenyl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)

![Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride](/img/structure/B1338667.png)

![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)